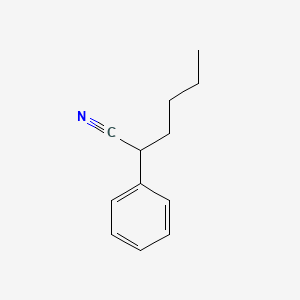

2-Phenylhexanenitrile

描述

Structure

3D Structure

属性

CAS 编号 |

3508-98-3 |

|---|---|

分子式 |

C12H15N |

分子量 |

173.25 g/mol |

IUPAC 名称 |

2-phenylhexanenitrile |

InChI |

InChI=1S/C12H15N/c1-2-3-7-12(10-13)11-8-5-4-6-9-11/h4-6,8-9,12H,2-3,7H2,1H3 |

InChI 键 |

OTERUZJEJFMEEB-UHFFFAOYSA-N |

SMILES |

CCCCC(C#N)C1=CC=CC=C1 |

规范 SMILES |

CCCCC(C#N)C1=CC=CC=C1 |

其他CAS编号 |

3508-98-3 |

Pictograms |

Irritant; Environmental Hazard |

产品来源 |

United States |

Mechanistic Investigations of 2 Phenylhexanenitrile Transformations

Kinetic Studies of Synthesis Pathways

Kinetic studies are crucial for understanding the reaction rates and mechanisms of 2-phenylhexanenitrile synthesis. These investigations help in optimizing reaction conditions to improve yield and efficiency. The synthesis, often involving the alkylation of phenylacetonitrile (B145931) (also known as benzyl (B1604629) cyanide), is frequently carried out under phase-transfer catalysis (PTC) conditions, which presents a complex system involving multiple phases and interfaces.

The apparent rate constant (k_app) can be determined by plotting -ln(1-X) against time, where X is the fractional conversion of the limiting reactant. This approach allows for a more straightforward analysis of the influence of various parameters like catalyst concentration, temperature, and stirring speed on the reaction rate. A kinetic study of a second-order reaction under these first-order conditions can yield accurate second-order rate constants, provided an empirical allowance is made for the depletion of the reactant in excess. acs.org

Phase-transfer catalysis (PTC) is a highly effective method for reacting reagents that are soluble in two immiscible phases, such as an aqueous phase containing a base and an organic phase containing the substrate. researchgate.net The synthesis of this compound from phenylacetonitrile and an alkyl halide is a classic example of a PTC reaction.

The core of the PTC mechanism lies at the interface between the two liquid phases. mdpi.com The process begins with the deprotonation of the phenylacetonitrile by a concentrated aqueous base (e.g., NaOH, KOH) at the aqueous-organic interface. The resulting phenylacetonitrile carbanion then pairs with the cation of the phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA). mdpi.comresearchgate.net This newly formed ion-pair is lipophilic and can be extracted from the interface into the bulk organic phase. researchgate.net Once in the organic phase, the relatively "naked" and highly reactive carbanion undergoes alkylation with the alkyl halide to form this compound. mdpi.com

The efficiency of this process is governed by several factors related to the interfacial area and the properties of the catalyst.

Table 1: Factors Influencing Interfacial Phenomena in PTC

| Factor | Description of Impact | Reference |

|---|---|---|

| Stirring Speed | Increases the interfacial area between the phases, enhancing the rate of interfacial reactions. The rate typically increases with agitation speed up to a point where mass transfer limitations are overcome. | ijsr.netprinceton.edu |

| Catalyst Structure | The lipophilicity of the quaternary ammonium cation affects its ability to transfer the carbanion into the organic phase. Larger, more lipophilic cations are generally more effective. | princeton.edunih.gov |

| Solvent Polarity | The choice of organic solvent can influence the partitioning of the ion-pair and the overall reaction rate. Solvents with higher dielectric constants can sometimes enhance the rate. | ijsr.net |

| Interfacial Tension | Lower interfacial tension results in a larger interfacial area. Surfactants or the catalyst itself can reduce tension, aiding the reaction. Highly nonpolar solvents and concentrated aqueous solutions tend to have high interfacial tension. | princeton.edu |

The application of external energy, particularly through ultrasonication, has been shown to significantly accelerate the rate of PTC reactions for the synthesis of this compound analogues. nih.gov Ultrasound enhances chemical reactivity through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This phenomenon generates localized hot spots, high pressures, and intense shear forces, which dramatically increase mass transfer and the interfacial area between immiscible liquids. nih.govmdpi.com

In the context of this compound synthesis, sonication provides several key benefits:

Enhanced Mass Transfer: The micro-jets and shock waves produced by cavitation overcome diffusion barriers and accelerate the transport of reactants to and from the interface. nih.gov

Increased Interfacial Area: Ultrasonication creates extremely fine emulsions, vastly increasing the surface area where the interfacial deprotonation and ion-exchange can occur. princeton.edu

Catalyst Activation: The physical effects of ultrasound can modify the surface of solid catalysts or enhance the activity of soluble catalysts. mdpi.com

Kinetic studies comparing silent (mechanically stirred) reactions with those under ultrasonic irradiation consistently demonstrate a substantial increase in the apparent rate constant (k_app). For instance, in the synthesis of 2-phenylvaleronitrile, a close analogue, the application of ultrasound leads to a marked increase in reaction rate. nih.gov

Table 2: Effect of Ultrasonication on Apparent Rate Constant (k_app) for Nitrile Synthesis

| Condition | Apparent Rate Constant (k_app) x 10³ min⁻¹ | Fold Increase | Reference |

|---|---|---|---|

| Mechanical Stirring (Silent) | Data varies with system; typically lower. For a related PTC reaction, a baseline is established without ultrasound. | 1x (Baseline) | ijsr.netnih.gov |

| Ultrasonication (e.g., 40 kHz) | Significantly higher values are observed. For the synthesis of 2-(4-nitrophenyl)-phenylacetonitrile, k_app increases linearly with the amount of PTC catalyst under ultrasound. | Often >5x | ijsr.netnih.gov |

Note: Specific values depend on the exact reactants and conditions. The table illustrates the general principle of rate enhancement.

Detailed Reaction Mechanism Elucidation

Beyond kinetics, understanding the specific molecular pathways is essential. For transformations involving this compound, particularly its synthesis via metal catalysis, several detailed mechanisms have been proposed and investigated.

A prominent and sustainable method for the α-alkylation of arylacetonitriles involves the use of alcohols as alkylating agents, catalyzed by transition metals such as Ruthenium (Ru), Iridium (Ir), or Iron (Fe). researchgate.netmdpi.com This pathway often proceeds through a "borrowing hydrogen" or "auto-transfer hydrogenation" (ATH) mechanism.

The key steps in this catalytic cycle are:

Dehydrogenation: The metal catalyst first abstracts hydrogen from the alcohol substrate, oxidizing it to the corresponding aldehyde or ketone. This step forms a metal-hydride intermediate.

Condensation: The in situ-generated aldehyde/ketone undergoes a condensation reaction with the acidic C-H bond of the phenylacetonitrile, forming an α,β-unsaturated nitrile intermediate.

Hydrogenation: The metal-hydride species then transfers the "borrowed" hydrogen back to the unsaturated intermediate, reducing the C=C double bond to yield the final alkylated product, this compound.

This mechanism avoids the use of pre-functionalized alkylating agents like alkyl halides and produces water as the only stoichiometric byproduct, making it an atom-economical and environmentally benign process. mdpi.com Control experiments have shown that the reaction proceeds via an α-olefinated intermediate, which is subsequently reduced by the metal catalyst using the alcohol as the hydrogen source.

Oxidative addition and reductive elimination are fundamental steps in many organometallic catalytic cycles, particularly in cross-coupling reactions used to form C-C bonds. wikipedia.orglibretexts.org A plausible catalytic cycle for the synthesis of this compound from phenylacetonitrile and an alkyl halide (e.g., butyl bromide) using a transition metal catalyst (e.g., Palladium or Nickel) would involve these key transformations. wikipedia.org

The catalytic cycle can be described as follows:

Oxidative Addition: The cycle begins with a low-valent metal center, such as Pd(0) or Ni(0). The alkyl halide (R-X) reacts with the metal center in an oxidative addition step. This process breaks the R-X bond and forms two new bonds (M-R and M-X), increasing the metal's oxidation state and coordination number by two. wikipedia.orglibretexts.org

Transmetalation or Deprotonation/Coordination: The phenylacetonitrile carbanion (generated by a base) coordinates to the metal complex, displacing the halide ligand.

Reductive Elimination: This is the final, product-forming step. The two organic ligands (the alkyl group and the phenylacetonitrile group) couple and are eliminated from the metal center, forming the C-C bond of the this compound product. libretexts.orgstudylib.net This step reduces the metal's oxidation state and coordination number by two, regenerating the active catalyst for the next cycle. libretexts.org

Reductive elimination is the reverse of oxidative addition and is favored when the newly formed C-C bond is strong. wikipedia.org For the reaction to occur, the two groups to be eliminated must typically be positioned cis to each other in the metal's coordination sphere. libretexts.org

Radical Intermediates in Functionalization Reactions

While ionic pathways are common in the transformation of nitriles, radical intermediates play a significant role in certain functionalization reactions of this compound. The presence of the phenyl ring and the tertiary carbon alpha to the nitrile group allows for the formation of stabilized radical species, which can be harnessed for carbon-carbon and carbon-heteroatom bond formation.

Mechanistic investigations into the α-alkylation of related phenylacetonitriles with alcohols suggest a pathway involving radical intermediates. The key step in such transformations is often proposed to be a C(sp³)–H functionalization of the alcohol, proceeding through a hydrogen atom abstraction. This generates an alkyl radical that can then couple with the nitrile-stabilized radical.

Recent advancements in photoredox catalysis have expanded the scope of radical-mediated functionalizations. In these systems, a photocatalyst, upon excitation with visible light, can facilitate single-electron transfer (SET) processes. For instance, a plausible mechanism for the functionalization of this compound could involve the oxidation of a suitable precursor to generate a radical cation. This intermediate can then undergo further transformation, such as the release of a radical species that adds to an acceptor.

Control experiments in related systems have been used to support the involvement of radical pathways. For example, the use of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidinooxy) can inhibit the reaction, providing evidence for the presence of radical intermediates. The absence of rearranged products when using specific alkylating agents can also help to distinguish between radical and ionic mechanisms.

Stereochemical Aspects and Chiral Induction Mechanisms

The stereocenter at the α-position of this compound makes it a chiral molecule, and the control of its stereochemistry is a critical aspect of its synthesis and transformations. Research has focused on developing stereoselective methods to access enantiomerically enriched or pure this compound and its derivatives.

One key strategy for achieving stereoselectivity is through asymmetric catalysis. For instance, the enantioselective nickel-catalyzed hydrocyanation of suitable alkene precursors has been explored for the synthesis of chiral nitriles. The use of chiral ligands, such as those derived from TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), can create a chiral environment around the metal center, influencing the facial selectivity of the hydrocyanation step and leading to the preferential formation of one enantiomer.

The stereochemical outcome of reactions involving this compound can also be directed by substrate control, where existing stereocenters in the molecule influence the stereochemistry of newly formed centers. In the synthesis of more complex molecules containing the this compound motif, the stereoselective construction of C-C and C-O bonds has been achieved using titanium(IV) enolate chemistry. This approach allows for high levels of stereocontrol in the formation of new stereogenic centers relative to the existing ones.

The table below summarizes selected stereoselective reactions involving precursors or derivatives of this compound, highlighting the catalyst, chiral source, and the stereochemical outcome.

| Reaction | Catalyst/Reagent | Chiral Source | Product | Stereoselectivity |

| Enantioselective Hydrocyanation | Nickel Catalyst | TADDOL-derived phosphine-phosphite ligands | This compound | High enantioselectivity |

| Stereoselective Aldol Reaction | Titanium(IV) Chloride | Chiral auxiliary | (2R,3S,5S)-5-Benzyloxy-3-methyl-4-oxo-2-phenylhexanenitrile | High diastereoselectivity |

The development of these stereoselective methods is crucial for applications where a specific enantiomer of a chiral compound is required, as is often the case in the pharmaceutical and agrochemical industries.

Advanced Spectroscopic and Analytical Characterization of 2 Phenylhexanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2-Phenylhexanenitrile, providing detailed information about the hydrogen and carbon atomic environments.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃). The aromatic protons of the phenyl group appear as a multiplet in the downfield region, typically between δ 7.30–7.38 ppm. The single proton on the carbon adjacent to both the phenyl ring and the nitrile group (the methine proton) is observed as a doublet of doublets at approximately δ 3.81 ppm, with coupling constants J = 8.8 and 6.4 Hz, indicating its proximity to adjacent non-equivalent protons. The aliphatic protons of the butyl chain appear as a multiplet between δ 1.47–1.80 ppm. The terminal methyl group protons on the hexane (B92381) chain resonate as a triplet at around δ 0.99 ppm (J = 7.2 Hz).

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments within the molecule. The carbon atom of the nitrile group (C≡N) is characteristically found at approximately δ 120.7 ppm. The carbons of the aromatic phenyl ring resonate in the range of δ 127.3–135.8 ppm. The chiral carbon, to which the nitrile and phenyl groups are attached, appears at about δ 38.9 ppm. The aliphatic carbons of the butyl chain are observed in the upfield region, typically between δ 11.5–29.6 ppm.

¹H and ¹³C NMR Spectroscopic Data for this compound

| Assignment | ¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ ppm) | ¹³C NMR (100 MHz, CDCl₃) Chemical Shift (δ ppm) |

| Aromatic-H | 7.38–7.30 (m) | 127.3–135.8 |

| Methine-H (CH-CN) | 3.81 (dd, J = 8.8, 6.4 Hz) | 38.9 |

| Nitrile-C | - | 120.7 |

| Aliphatic-CH₂ | 1.80–1.47 (m) | 11.5–29.6 |

| Terminal-CH₃ | 0.99 (t, J = 7.2 Hz) | (within 11.5-29.6 range) |

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of this compound, offering direct information about the functional groups present.

FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum is particularly useful for identifying the characteristic nitrile functional group. A strong and sharp absorption band corresponding to the C≡N stretching vibration is a key diagnostic feature, appearing near 2240 cm⁻¹. Due to conjugation with the phenyl ring, the frequency for aromatic nitriles is typically observed between 2240 and 2220 cm⁻¹. spectroscopyonline.com Other significant absorptions include the aromatic C-H stretches, which are found at approximately 3050 cm⁻¹, and the aliphatic C-H stretches from the hexane chain, which appear in the 2850–2950 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While specific Raman data for this compound is not widely published, the spectrum is expected to show a prominent band for the C≡N stretch. For the related compound phenylacetonitrile (B145931), this band is also a key feature. nih.gov The symmetric vibrations of the phenyl ring would also be expected to produce strong signals in the Raman spectrum, which are often weak in the FT-IR spectrum.

Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3050 | Medium |

| Aliphatic C-H Stretch | 2850–2950 | Strong |

| Nitrile (C≡N) Stretch | ~2240 | Strong, Sharp |

Mass Spectrometry Techniques (HRMS-ESI, GC-MS, MALDI-ToF) for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) techniques are employed to determine the molecular weight and formula of this compound and to gain structural insights through analysis of its fragmentation patterns.

HRMS-ESI: High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound, the protonated molecule [M+H]⁺ is detected at an m/z of 174.1277, which is consistent with the molecular formula C₁₂H₁₆N.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. This compound is first volatilized and separated from other components on a GC column. Upon entering the mass spectrometer, it is typically ionized by electron ionization (EI), which induces fragmentation. Common fragmentation patterns include the loss of the butyl chain and the phenyl group. Key diagnostic fragments would include the tropylium (B1234903) ion at m/z 91 ([C₇H₇]⁺) and the fragment corresponding to [C₆H₅CH₂CN]⁺ at m/z 117. The molecular ion peak (M⁺) at m/z 173 would also be expected.

MALDI-ToF: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is less commonly used for small, volatile molecules like this compound, as it is more suited for large, non-volatile biomolecules. In a hypothetical analysis, the compound would be co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and the detection of the molecular ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, which are associated with its chromophores. The primary chromophores in this compound are the phenyl group and the nitrile group. The phenyl group typically exhibits a series of absorption bands between 230-270 nm due to π → π* transitions, often with fine vibrational structure. The nitrile group has a weak n → π* transition, which is often obscured by stronger absorptions. uobabylon.edu.iq The conjugation between the phenyl ring and the nitrile group can influence the position and intensity of these absorption maxima (λmax). shimadzu.com

Chromatographic Methods for Purity Assessment and Isolation (TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

TLC: Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring reaction progress and assessing purity. For this compound, a non-polar stationary phase like silica (B1680970) gel would be used. The mobile phase would typically be a mixture of non-polar and slightly polar solvents, such as hexane and ethyl acetate. Due to the presence of the phenyl group, the compound can be visualized under UV light (typically at 254 nm).

HPLC: High-Performance Liquid Chromatography (HPLC) offers a more quantitative assessment of purity. A reversed-phase HPLC method would be suitable, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a gradient of acetonitrile (B52724) and water. shimadzu.com Detection would be achieved using a UV detector set to a wavelength at which the phenyl chromophore absorbs. This method can effectively separate this compound from impurities, and the peak area provides a quantitative measure of its purity.

Circular Dichroism (CD) for Chiral Compound Analysis

The carbon atom attached to the phenyl, nitrile, and butyl groups is a stereocenter, making this compound a chiral molecule that exists as a pair of enantiomers. Circular Dichroism (CD) spectroscopy is a powerful technique for studying such chiral compounds. wikipedia.orglibretexts.org

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. wikipedia.org While an achiral molecule will not produce a CD signal, the individual enantiomers of this compound are expected to produce mirror-image CD spectra. This technique can be used to determine the enantiomeric excess (ee) and, by comparison with a standard or theoretical calculations, the absolute configuration of a sample. Chiroptical sensing methods are increasingly being developed for the analysis of chiral nitriles, highlighting the importance of CD in their characterization. nih.govacs.org

Computational and Theoretical Studies on 2 Phenylhexanenitrile

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Intermediates

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It would be an invaluable tool for exploring the reaction mechanisms involving 2-phenylhexanenitrile. For instance, DFT calculations could be employed to study the thermodynamics and kinetics of its synthesis or subsequent transformations.

A typical DFT study on a reaction mechanism would involve:

Locating Transition States: Identifying the transition state structures for each step of a proposed reaction.

Calculating Activation Energies: Determining the energy barriers for the reaction, which provides insight into the reaction rate.

Analyzing Reaction Intermediates: Investigating the stability and electronic properties of any intermediates formed during the reaction.

For example, in the context of the synthesis of this compound via the cyanation of a corresponding halide, DFT could elucidate the preferred reaction pathway (e.g., SN1 vs. SN2) and the influence of catalysts or solvent effects.

Molecular Modeling of Reactivity and Selectivity

Molecular modeling encompasses a range of computational techniques used to predict and analyze the behavior of molecules. In the case of this compound, molecular modeling could be used to understand its reactivity and selectivity in various chemical reactions.

Key aspects that could be investigated include:

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's nucleophilic and electrophilic character, respectively, predicting how it will interact with other reagents.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution within the molecule, highlighting regions that are electron-rich (and thus prone to electrophilic attack) or electron-poor (prone to nucleophilic attack).

Such studies would be crucial in predicting the regioselectivity and stereoselectivity of reactions involving this compound.

Conformational Analysis and Stereochemical Prediction

Due to the presence of a chiral center at the second carbon, this compound can exist as different stereoisomers. Conformational analysis is essential for understanding the three-dimensional arrangement of the molecule and how this affects its properties and reactivity.

Computational methods that could be applied include:

Potential Energy Surface (PES) Scans: By systematically rotating key dihedral angles (e.g., around the C-C bond connecting the phenyl group and the nitrile), a PES can be generated to identify the most stable conformations (energy minima) and the energy barriers between them.

Stereochemical Prediction: For reactions that generate or involve the chiral center of this compound, computational models can be used to predict the most likely stereochemical outcome (e.g., the ratio of enantiomers or diastereomers).

Electronic Structure Calculations

Electronic structure calculations provide fundamental information about the distribution of electrons within a molecule, which governs its chemical and physical properties.

Specific properties that could be calculated for this compound include:

Dipole Moment: This provides information about the polarity of the molecule.

Atomic Charges: Calculating the partial charges on each atom can help in understanding intermolecular interactions and reactivity.

Molecular Orbital Energies and Shapes: Visualizing the molecular orbitals can offer a deeper understanding of bonding and electronic transitions.

While specific data tables and detailed research findings for this compound are not available in the public domain, the application of the computational methodologies described above would be the standard approach to generate such valuable scientific information. Further experimental and theoretical research is needed to fully characterize the computational and theoretical profile of this compound.

Chemical Transformations and Derivatization of 2 Phenylhexanenitrile

Hydrolysis and Related Reactions

The nitrile group of 2-phenylhexanenitrile can be converted to a carboxylic acid through hydrolysis. This transformation proceeds via an amide intermediate and can be effectively carried out under either acidic or basic conditions. chemistrysteps.comlibretexts.orgjove.combyjus.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, typically by heating with an aqueous acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), the nitrile is first protonated. jove.comacademyart.edu This protonation increases the electrophilicity of the nitrile carbon, facilitating a nucleophilic attack by water. libretexts.org A series of proton transfers and tautomerization steps leads to the formation of a 2-phenylhexanamide intermediate. Continued heating under acidic conditions hydrolyzes this amide to yield the final product, 2-phenylhexanoic acid, along with an ammonium (B1175870) salt. jove.comlibretexts.org

Base-Catalyzed Hydrolysis: Alternatively, heating this compound with an aqueous base, such as sodium hydroxide (B78521) (NaOH), initiates hydrolysis through the direct nucleophilic attack of the hydroxide ion on the nitrile carbon. chemistrysteps.comlibretexts.orgacademyart.edu This also forms the 2-phenylhexanamide intermediate, which is subsequently hydrolyzed further. In the basic medium, the final product is the sodium salt of the carboxylic acid (sodium 2-phenylhexanoate). libretexts.org To obtain the free 2-phenylhexanoic acid, a subsequent acidification step with a strong acid is required. libretexts.org

| Reaction Type | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Acid Hydrolysis | H2O, H+ (e.g., HCl, H2SO4), Heat | 2-Phenylhexanamide | 2-Phenylhexanoic acid |

| Base Hydrolysis | 1. NaOH (aq), Heat 2. H3O+ | 2-Phenylhexanamide | 2-Phenylhexanoic acid |

Functionalization at the α-Position

The hydrogen atom on the carbon adjacent to the phenyl and nitrile groups (the α-carbon) is acidic due to the electron-withdrawing effects of both groups, which stabilize the resulting carbanion. This allows for deprotonation by a strong base to form a nucleophilic carbanion, which can then be used in various carbon-carbon bond-forming reactions.

While phenylacetonitrile (B145931) possesses two acidic α-protons on a methylene (B1212753) group, this compound has only one on a tertiary carbon. This makes further alkylation more sterically hindered but still feasible. A common strategy for the α-alkylation of substituted arylacetonitriles involves using alcohols as alkylating agents in the presence of a base, such as potassium tert-butoxide (KOtBu), or a copper catalyst. researchgate.netresearchgate.neteie.gr This reaction often proceeds through a "borrowing hydrogen" mechanism. eie.gr In this pathway, the catalyst temporarily oxidizes the alcohol to an aldehyde. The this compound carbanion then attacks the aldehyde in a Knoevenagel-type condensation, which is followed by the reduction of the resulting α,β-unsaturated nitrile intermediate to yield the final alkylated product. eie.gr

| Reaction | Reagents | Key Intermediate | Product Type |

|---|---|---|---|

| α-Alkylation | 1. Strong Base (e.g., KOtBu) 2. Alkylating Agent (e.g., R-OH + Catalyst) | α-Carbanion of this compound | α-Substituted this compound |

Cyclization Reactions and Heterocycle Formation

The nitrile functional group is a valuable precursor for the synthesis of nitrogen-containing heterocycles. researchgate.net Derivatives of this compound can be designed to undergo intramolecular cyclization reactions to form complex ring systems.

For these reactions to occur, a second reactive functional group must be present within the molecule at a position that allows for ring formation. For example, a derivative of this compound containing a suitably positioned alcohol, amine, or halide on the hexyl chain or phenyl ring could undergo intramolecular cyclization.

General strategies applicable to nitrile cyclizations include:

Palladium-catalyzed C-H addition: Intramolecular addition of a C-H bond (e.g., from an indole (B1671886) ring) to the nitrile can form fused polycyclic structures. nih.gov

Nitrile anion cyclization: A carbanion generated elsewhere in the molecule can attack the electrophilic carbon of the nitrile group. researchgate.net

[3+2] Cycloadditions: The nitrile group can react with 1,3-dipoles like azides to form five-membered rings, such as tetrazoles. researchgate.net

| Cyclization Type | General Reactants | Resulting Heterocycle |

|---|---|---|

| Intramolecular Nucleophilic Addition | A this compound derivative with a tethered nucleophile (e.g., -OH, -NH2) | Various N-containing heterocycles |

| [3+2] Cycloaddition | This compound and an azide (B81097) (R-N3) | Tetrazole |

Synthesis of Structural Analogues and Derivatives

Structural analogues of this compound, such as those containing additional oxygenated functional groups, can be synthesized through various methods.

Oxo-phenylhexanenitriles: These compounds feature a ketone group. General synthetic routes to β-oxoalkanonitriles, which could be adapted for this purpose, include the acylation of nitrile-stabilized carbanions or the reaction of α-haloketones with a cyanide source. nih.gov For example, a synthetic pathway could involve the reaction of an appropriate ester with the carbanion of acetonitrile (B52724) to introduce the β-keto group. nih.gov

Hydroxy-phenylhexanenitriles: These analogues contain a hydroxyl (-OH) group. Their synthesis could be achieved by using starting materials that already possess a hydroxyl group on either the phenyl ring or the alkyl chain. Alternatively, the addition of α-silylnitriles (derived from the parent nitrile) to aldehydes can yield α-alkyl-β-hydroxynitrile products. acs.org

| Analogue Type | Potential Synthetic Precursors |

|---|---|

| Oxo-phenylhexanenitrile | Acylating agents, α-haloketones, esters |

| Hydroxy-phenylhexanenitrile | Aldehydes, starting materials with pre-existing hydroxyl groups |

Transformation into Other Functional Groups

The versatile nitrile group of this compound can be chemically transformed into several other important functional groups, including carboxylic acids, primary amines, and primary alcohols.

Carboxylic Acids: As detailed in section 6.1, hydrolysis of the nitrile group provides a direct route to 2-phenylhexanoic acid. libretexts.org

Amines: The nitrile group can be reduced to a primary amine (-CH₂NH₂). This is a common and synthetically useful transformation. Standard methods for this reduction include the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent, or catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst such as nickel, palladium, or platinum. studymind.co.ukchemguide.co.ukcommonorganicchemistry.com This reaction converts this compound into 2-phenylhexan-1-amine.

Alcohols: While less common, the conversion of nitriles to primary alcohols (-CH₂OH) is possible through reductive hydrolysis. nih.govthieme-connect.com This transformation occurs via a domino reaction sequence where the nitrile is first hydrogenated to a primary imine. The imine is then hydrolyzed to an aldehyde, which is immediately reduced in the same pot to the corresponding primary alcohol. tum.deresearchgate.net This process would convert this compound into 2-phenylhexan-1-ol.

| Target Functional Group | Transformation | Typical Reagents | Product |

|---|---|---|---|

| Carboxylic Acid | Hydrolysis | H3O+ or NaOH(aq) then H3O+ | 2-Phenylhexanoic acid |

| Primary Amine | Reduction | 1. LiAlH4 2. H2O; or H2/Catalyst (Ni, Pd, Pt) | 2-Phenylhexan-1-amine |

| Primary Alcohol | Reductive Hydrolysis | H2, H2O, Catalyst (e.g., Ni-complex) | 2-Phenylhexan-1-ol |

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Chiral Acid Intermediate in Asymmetric Synthesis

Asymmetric synthesis is a critical area of chemistry focused on producing specific stereoisomers of chiral molecules, which is particularly vital in the pharmaceutical industry where different enantiomers of a drug can exhibit vastly different biological activities. 2-Phenylhexanenitrile, which possesses a chiral center at the carbon atom bonded to both the phenyl and nitrile groups, is a key subject in such synthetic strategies.

The enantioselective synthesis of this compound itself has been a subject of study, employing methods like nickel-catalyzed hydrocyanation. These processes utilize chiral ligands to control the stereochemical outcome of the reaction, yielding the nitrile in an enantioenriched form.

Furthermore, the nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-phenylhexanoic acid. This transformation converts the chiral nitrile into a chiral carboxylic acid, which can then serve as a valuable intermediate in further asymmetric syntheses. Chiral acids are fundamental building blocks for a wide array of more complex molecules, including pharmaceuticals and other biologically active compounds. The principles of asymmetric synthesis rely on the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of a reaction.

Role as a Building Block for Complex Organic Molecules

The molecular architecture of this compound makes it an adept building block for the assembly of more complex organic structures. The reactivity of its distinct components—the aromatic phenyl ring, the versatile nitrile group, and the aliphatic hexane (B92381) chain—can be strategically exploited in various chemical transformations.

The nitrile group is particularly significant, as it can be converted into a variety of other functional groups, including amines, amides, and carboxylic acids. This versatility allows for the incorporation of the 2-phenylhexyl moiety into larger molecular frameworks through a range of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, hydrocyanation represents an atom-economical, C-C bond-forming reaction for synthesizing nitriles, which are themselves valuable as both target structures and synthetic intermediates. The presence of the phenyl group also allows for modifications via electrophilic aromatic substitution, further expanding its synthetic potential.

Precursor in the Synthesis of Biologically Relevant Scaffolds (excluding clinical data)

The utility of this compound as a versatile building block extends to its role as a precursor for scaffolds of biological relevance. A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. Many biologically active compounds, including natural products and synthetic drugs, are based on specific scaffold templates.

One notable example is the chromane (B1220400) scaffold, which consists of a benzene (B151609) ring fused to a dihydropyran ring. This motif is present in a wide range of natural products and bioactive molecules. Research has demonstrated that this compound can be utilized in synthetic pathways targeting chromane natural products. Its structure provides the necessary carbon framework that, through a series of strategic reactions, can be elaborated and cyclized to form the characteristic benzopyran ring system of chromanes. The ability to serve as a precursor to such important scaffolds underscores the value of this compound in synthetic programs aimed at discovering new biologically active agents.

Synthesis of Specific Advanced Organic Compounds (e.g., Octahydroquinolizines, Chromane Natural Products)

Beyond its general role as a building block, this compound has been implicated in synthetic studies targeting specific classes of advanced organic compounds.

Chromane Natural Products: As mentioned, the chromane motif is a key feature of many natural products. Research efforts have explored the use of this compound in the synthesis of these complex molecules. For example, studies have been conducted towards the synthesis of an antiplasmodial chromane natural product, where enantioselective catalytic methods were employed. This demonstrates the practical application of the nitrile in constructing stereochemically complex and biologically significant targets.

While the synthesis of octahydroquinolizines using this compound is less documented in readily available literature, the compound's structural features and chemical versatility would not preclude its potential use in synthetic routes toward such alkaloids, given the appropriate strategic planning.

The table below summarizes a documented synthesis of this compound.

Table 1: Synthesis of this compound| Reactant | Reagent/Catalyst System | Product | Yield |

|---|

Application in Specialty Chemical Production

Specialty chemicals are high-value, low-volume products prized for their performance and function rather than their composition alone. The applications of this compound in the synthesis of complex molecules like natural product analogues and building blocks for medicinal chemistry place it firmly within the domain of specialty chemical production.

Its role is not in large-scale commodity chemical manufacturing but in providing a key intermediate for research and development and for the production of fine chemicals. Phenylacetonitrile (B145931), a related compound, is widely used as an organic chemical raw material in the medicine, pesticide, and dye fields 888chem.com. By analogy, the functional complexity of this compound makes it suitable for similar high-value applications where specific molecular architectures are required. The production of enantioenriched forms of the molecule, in particular, is a hallmark of specialty chemical manufacturing, where high purity and specific stereochemistry command a premium for applications in fields like pharmaceuticals and advanced materials.

Sustainable and Green Chemistry Aspects in 2 Phenylhexanenitrile Research

Development of Environmentally Benign Synthesis Protocols

A primary goal in green chemistry is the reduction or elimination of hazardous substances. scilit.com Traditional nitrile synthesis often involves highly toxic cyanide sources like sodium cyanide (NaCN) or potassium cyanide (KCN). patsnap.com Modern protocols focus on replacing these dangerous reagents with safer, more stable alternatives.

A significant development is the use of potassium ferrocyanide (K₄[Fe(CN)₆]) as a non-toxic and inexpensive cyanide source. nih.govresearchgate.net This compound is considerably less hazardous than simple alkali metal cyanides, enhancing the safety profile of the synthesis. For example, a nickel-catalyzed cyanation of aryl halides has been successfully developed using potassium ferrocyanide. nih.gov Another approach avoids toxic cyanides altogether by using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an efficient, stable, and innocuous cyanide source in palladium-catalyzed reactions. These methods represent a substantial move towards inherently safer chemical processes that could be adapted for 2-Phenylhexanenitrile synthesis.

Furthermore, protocols are being designed to minimize waste by improving atom economy and avoiding unnecessary derivatization steps. patsnap.com One-pot synthesis, where multiple reaction steps are carried out in the same reactor, exemplifies this principle by reducing the need for intermediate purification steps, thereby saving on solvents and energy. researchgate.net

Use of Alternative Solvents and Reaction Media (e.g., Solvent-Free, Aqueous, Fluorinated Alcohols)

Solvents are a major contributor to the environmental footprint of chemical processes. Green chemistry encourages the use of safer, renewable, or recyclable solvents, and ideally, the elimination of solvents altogether. researchgate.netwhiterose.ac.uk

Key Alternative Solvent Strategies:

Aqueous Media: Performing reactions in water is highly desirable due to its low cost, non-flammability, and minimal environmental impact. For cyanation reactions using potassium ferrocyanide, biphasic aqueous conditions have been employed. nih.govresearchgate.net This approach helps overcome the insolubility of the cyanide source in organic solvents and facilitates the reaction. nih.gov Organocatalysts like selenoxide-pillar scilit.comarene have been shown to efficiently catalyze the cyanation of benzyl (B1604629) bromide in water by forming an inclusion complex that facilitates the transfer of the substrate into the aqueous phase. researchgate.net

Fluorinated Alcohols: Fluorinated alcohols, particularly 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP), have emerged as unique solvents that can stabilize reactive intermediates. In the context of electrochemical synthesis of 2-phenylacetonitrile derivatives, HFIP has been used to modulate the reactivity of intermediates and enable efficient cyanation. researchgate.net

Solvent-Free Conditions: The ideal green synthesis avoids solvents entirely. mdpi.com While not always feasible, methods using phase-transfer catalysts (PTC) can sometimes proceed without a conventional solvent, reducing environmental risk and process complexity. researchgate.net

The table below compares traditional solvents with greener alternatives relevant to nitrile synthesis.

| Solvent Category | Traditional Solvents | Greener Alternatives & Rationale |

| Aprotic Solvents | N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc) | Ethanol: A bio-based and less toxic solvent. 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, less hazardous than THF. whiterose.ac.uk |

| Reaction Media | Organic Solvents | Water: Non-toxic, non-flammable, and inexpensive. researchgate.netBiphasic Aqueous Systems: Improves reactivity of insoluble reagents like K₄[Fe(CN)₆]. nih.govresearchgate.net |

| Specialty Solvents | Dichloromethane (DCM), Chloroform (B151607) | 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP): Enables unique reactivity, particularly in electrosynthesis. researchgate.net |

Energy-Efficient Synthesis Methods (e.g., Ultrasonication, Electrochemistry, Photochemistry)

Reducing energy consumption is a core principle of green chemistry. This can be achieved by conducting reactions at ambient temperature and pressure or by using alternative energy sources to drive reactions more efficiently. researchgate.net

Electrochemistry: Electrochemical synthesis is a powerful green tool because it uses electricity, a traceless reagent, to drive oxidation or reduction reactions. researchgate.net This approach can significantly reduce reagent waste and allows for the use of renewable energy sources. A sustainable, metal-free dehydrogenative benzylic cyanation protocol has been developed that uses electricity as the oxidant. This method provides a scalable and environmentally benign transformation where electrons replace chemical oxidants. researchgate.net

Photochemistry: Utilizing light to drive chemical reactions can offer highly selective and energy-efficient pathways. A photocatalyzed synthesis of artemisinin, for example, demonstrates how light can be used in combination with a photosensitizer to perform reactions under mild conditions. nih.gov While specific photochemical routes to this compound are not widely reported, the principles are applicable to C-H activation and functionalization reactions relevant to its synthesis.

Ultrasonication: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. A sustainable protocol for the synthesis of 1,2,3-triazoles utilized sonochemically prepared nanocrystals as a catalyst, demonstrating the potential of this energy source in green synthesis. mdpi.com

Catalyst Design for Enhanced Sustainability (e.g., Non-Precious Metal Catalysis, Biocatalysis)

Catalysis is a cornerstone of green chemistry, as catalysts can enable selective transformations with high efficiency, reducing byproducts and energy requirements.

Non-Precious Metal Catalysis: A major trend in sustainable catalysis is the replacement of expensive and rare precious metals like palladium (Pd) with earth-abundant and less toxic base metals such as nickel (Ni), copper (Cu), or zinc (Zn). researchgate.net Significant progress has been made in developing nickel-based catalysts for cyanation reactions, which can serve as effective surrogates for palladium systems. researchgate.netacs.org For instance, a bench-stable Ni(II) precatalyst has been used for the cyanation of aryl halides, offering a more sustainable alternative to traditional Pd-catalyzed methods. nih.govresearchgate.net Similarly, zinc oxide-supported palladium nanoparticles and palladium-zinc ferrite nanoparticles have been developed as recyclable catalysts for cyanation, reducing the amount of precious metal required.

The following table summarizes various sustainable catalyst systems used in cyanation reactions.

| Catalyst System | Metal | Cyanide Source | Solvent/Conditions | Key Advantages |

| Ni(II) Precatalyst / JosiPhos Ligand | Nickel (Ni) | K₄[Fe(CN)₆] | Biphasic Aqueous | Earth-abundant metal, non-toxic cyanide source. nih.govresearchgate.net |

| Palladium-Zinc Ferrite Nanoparticles | Palladium (Pd) / Zinc (Zn) | K₄[Fe(CN)₆] | DMF | Recyclable catalyst, tolerates various functional groups. |

| ZnO-supported Pd Nanoparticles | Palladium (Pd) / Zinc (Zn) | K₄[Fe(CN)₆] | DMF | Low catalyst loading, high recyclability, no additives needed. |

| **Palladium Chloride (PdCl₂) ** | Palladium (Pd) | NCTS | Ethanol | Stable and non-toxic cyanide source, greener solvent. |

| Selenoxide-pillar scilit.comarene | None (Organocatalyst) | NaCN | Water | Metal-free, operates in aqueous media, recyclable. researchgate.net |

常见问题

Q. How can contradictory results in solvent effects on this compound stability be systematically analyzed?

- Methodological Answer :

- Controlled Degradation Studies : Expose the compound to protic (e.g., water) vs. aprotic (e.g., THF) solvents under controlled pH and temperature.

- Multivariate Analysis : Use PCA (Principal Component Analysis) to correlate solvent parameters (e.g., dielectric constant) with degradation rates.

- Cross-Validation : Compare results with analogous nitriles (e.g., benzyl cyanide) to identify structure-specific trends .

Data Presentation and Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。